Calcium-likepeptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CALP1, también conocido como Agonista de Calmodulina 1, es un compuesto que interactúa con la calmodulina, una proteína mensajera que se une al calcio. La calmodulina juega un papel crucial en varios procesos celulares al regular las concentraciones de iones de calcio dentro de las células. CALP1 se une al sitio de unión EF-mano/Ca²⁺ de la calmodulina, influyendo en la entrada de calcio y la apoptosis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

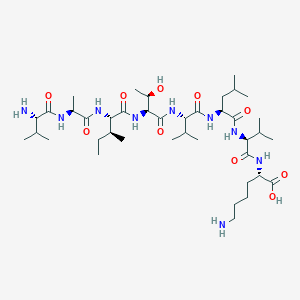

La síntesis de CALP1 implica técnicas de síntesis de péptidos, ya que es un compuesto basado en péptidos. La secuencia de CALP1 es Val-Ala-Ile-Thr-Val-Leu-Val-Lys. La síntesis típicamente implica la síntesis de péptidos en fase sólida (SPPS), donde los aminoácidos se agregan secuencialmente a una cadena de péptidos en crecimiento anclada a una resina sólida. Las condiciones de reacción incluyen el uso de grupos protectores para evitar reacciones secundarias no deseadas y reactivos de acoplamiento para facilitar la formación del enlace peptídico .

Métodos de Producción Industrial

La producción industrial de CALP1 seguiría principios similares a la síntesis de laboratorio pero a mayor escala. Esto implica optimizar el proceso de SPPS para obtener mayores rendimientos y pureza. El uso de sintetizadores de péptidos automatizados puede mejorar la eficiencia y la consistencia en la producción. Los métodos de purificación, como la cromatografía líquida de alta resolución (HPLC), se emplean para garantizar la pureza del producto final.

Análisis De Reacciones Químicas

Mechanism of CAM Activation

CALP binds CAM and activates calmodulin-dependent phosphodiesterase (PDE) , enhancing cAMP hydrolysis. Key findings include:

-

Dose-dependent activation : CALP (0.1–1.0 mM) increases PDE activity comparably to Ca²⁺ (Fig. 1A) .

-

Inhibition by trifluoperazine : CAM antagonist trifluoperazine (50 μM) reduces CALP-induced PDE activity by 85%, confirming CAM-dependent activation .

Table 1: CALP vs. Ca²⁺ in PDE Activation

| Parameter | CALP (1 mM) | Ca²⁺ (1 mM) |

|---|---|---|

| PDE Activity (%) | 92 ± 3 | 100 |

| CAM Binding Ratio | 1:1 | 4:1 |

Metal Chelation Dynamics

CALP exhibits EDTA-like chelation properties:

-

Displacement of Ca²⁺ : CALP displaces Ca²⁺ from preformed CAM-Ca²⁺ complexes, forming stable CAM-CALP complexes .

-

Stoichiometry : ITC analysis reveals a 1:1 molar ratio for CALP-CAM binding, contrasting with Ca²⁺’s 4:1 binding to CAM .

Spectroscopic and Thermodynamic Insights

-

UV-Vis Spectroscopy : CALP-CAM interaction induces a spectral shift at 277 nm, indicating conformational changes in CAM’s tyrosine residues .

-

Thermodynamics : Binding is exothermic (ΔH = −2.2 kJ/mol) and entropy-driven (ΔS = +66.4 J/mol·K), typical of electrostatic interactions .

Comparative Analysis with Natural Calcium-Binding Peptides

While natural calcium-binding peptides (e.g., from soy or cod) rely on carboxyl oxygen and amino nitrogen for chelation , CALP’s synthetic structure enables unique CAM targeting:

Table 2: Chelation Mechanisms

| Peptide Type | Binding Sites | Primary Interaction |

|---|---|---|

| CALP | Synthetic motifs (TBD) | CAM activation |

| Natural Peptides | Asp/Glu carboxyl, Lys amino | Ca²⁺ transport |

Aplicaciones Científicas De Investigación

Phosphorylated Soy Peptides

A study investigated phosphorylated soy peptides (SPP) and their capacity to bind calcium. The SPP demonstrated a binding capacity of 50.24 mg/g, significantly enhancing osteogenic proliferation and differentiation in vitro. The research highlighted the role of phosphate groups in increasing stability and binding efficacy .

| Parameter | SPP Alone | SPP-Ca Complex |

|---|---|---|

| Binding Capacity | N/A | 50.24 mg/g |

| Osteogenic Activity | Low | High |

Gelatin-Derived Peptides

Research on gelatin-derived peptides indicated their potential as a calcium-chelating ingredient. These peptides showed improved absorption rates in Caco-2 cell models, suggesting their utility in functional food formulations aimed at addressing calcium deficiency .

Lemon Peel-Derived Peptides

A study focused on peptides derived from defatted lemon peel, which exhibited significant calcium-binding activity. These peptides enhanced calcium transport across intestinal cell monolayers, indicating their potential for improving dietary calcium absorption .

Comparative Analysis of Calcium-binding Peptides

The following table summarizes the findings from various studies on the calcium-binding capacities of different peptide sources:

| Source | Binding Capacity (mg/g) | Bioavailability | Notes |

|---|---|---|---|

| Phosphorylated Soy Peptides | 50.24 | High | Enhanced osteogenic effects |

| Gelatin-Derived Peptides | N/A | Moderate | Effective in Caco-2 models |

| Lemon Peel Peptides | N/A | High | Improved transport across membranes |

| Egg White Peptides | N/A | High | Ideal for functional food applications |

| Pacific Cod Skin Peptides | N/A | Moderate | Isolated from marine sources |

Future Directions and Implications

The research surrounding CLPs indicates promising applications in both clinical and nutritional contexts. Future studies should focus on:

- Long-term Efficacy Studies : Investigating the long-term benefits of CLPs on bone health in human populations.

- Optimization of Extraction Techniques : Developing efficient methods for isolating high-affinity calcium-binding peptides from various protein sources.

- Regulatory Approvals : Ensuring that new CLP-based supplements meet safety and efficacy standards for consumer use.

Mecanismo De Acción

CALP1 ejerce sus efectos al unirse al sitio de unión EF-mano/Ca²⁺ de la calmodulina. Esta unión inhibe la apertura de los canales de calcio, bloqueando así la entrada de calcio a las células. Al prevenir la entrada excesiva de calcio, CALP1 puede inhibir la apoptosis y modular varios procesos celulares dependientes del calcio. Los objetivos moleculares involucrados incluyen la calmodulina y los canales de calcio, que juegan un papel fundamental en la señalización celular y la homeostasis .

Comparación Con Compuestos Similares

Compuestos Similares

Trifluoperazina: Un antagonista de la calmodulina que inhibe la actividad de la calmodulina al unirse a sus sitios de unión al calcio.

W-7: Otro antagonista de la calmodulina que compite con el calcio por la unión a la calmodulina.

Calmidazolium: Un potente inhibidor de la calmodulina que bloquea los procesos dependientes de la calmodulina.

Singularidad de CALP1

CALP1 es único en su capacidad para actuar como un agonista de la calmodulina, específicamente uniéndose al sitio de unión EF-mano/Ca²⁺ y modulando la entrada de calcio y la apoptosis. A diferencia de los antagonistas que inhiben la actividad de la calmodulina, CALP1 activa la actividad de la fosfodiesterasa dependiente de la calmodulina, proporcionando un mecanismo de acción distinto .

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Actividad Biológica

Calcium-like peptides are a class of bioactive peptides known for their ability to bind calcium ions, which is crucial for various physiological functions, including bone health and cellular signaling. This article delves into the biological activity, mechanisms of action, and potential applications of calcium-like peptides, supported by recent research findings and case studies.

Overview of Calcium-like Peptides

Calcium-like peptides are typically derived from protein hydrolysates obtained from various sources such as animal bones, plant seeds, and microbial proteins. These peptides exhibit significant calcium-binding capacity, which can enhance calcium absorption in the body. The biological activity of these peptides is largely attributed to their amino acid composition and structure.

Mechanisms of Calcium Binding

The binding of calcium ions by peptides involves specific interactions between the peptide's functional groups—primarily carboxyl groups and amino groups—and calcium ions. Research indicates that:

- Amino Nitrogen and Carboxyl Oxygen : The binding sites often include the carboxyl oxygen atoms from acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu), as well as nitrogen atoms from basic amino acids like lysine (Lys) .

- Peptide Size and Structure : The molecular weight and sequence of the peptides influence their binding efficiency. Studies have shown that smaller peptides (3–0.65 kDa) tend to exhibit higher calcium-binding activity compared to larger peptides .

Study 1: Calcium-Binding Peptides from Rabbit Bone Collagen

A study characterized calcium-chelating peptides derived from rabbit bone collagen. It was found that these peptides could effectively chelate calcium ions through specific interactions involving carboxyl groups, enhancing their potential as dietary supplements for improving bone health .

Study 2: Phosphorylated Soy Peptides

Research on phosphorylated soy peptides demonstrated a significant increase in calcium absorption and osteogenic activity. The study reported that these modified peptides could bind calcium at a stoichiometric ratio of 1:1, facilitating better stability and bioavailability compared to unmodified peptides .

Data Tables

| Peptide Source | Calcium Binding Capacity (mg/g) | Mechanism |

|---|---|---|

| Rabbit Bone Collagen | Not specified | Chelation via carboxyl groups |

| Soy Peptides | 50.24 ± 0.20 | Phosphorylation enhances binding |

| Lemon Basil Seed Peptides | Not specified | Involvement of hydroxyl and carbonyl groups |

| Pacific Cod Bone Gel | Not specified | Interaction with Asp and Lys residues |

Research Findings

- Enhanced Calcium Absorption : Studies indicate that peptide-calcium complexes significantly improve calcium absorption compared to free calcium salts. For instance, a study showed that calcium-binding peptides from defatted lemon improved transport across intestinal cell lines .

- Bioavailability : In vivo studies have demonstrated that calcium-peptide chelates lead to higher serum calcium levels and improved bone density in animal models compared to traditional calcium supplements .

- Potential Therapeutic Applications : Given their ability to enhance calcium absorption, these peptides are being explored as alternatives to conventional calcium supplements for preventing osteoporosis and promoting overall bone health .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H75N9O10/c1-13-23(10)31(48-33(51)24(11)43-35(53)28(42)20(4)5)38(56)49-32(25(12)50)39(57)47-30(22(8)9)37(55)45-27(18-19(2)3)34(52)46-29(21(6)7)36(54)44-26(40(58)59)16-14-15-17-41/h19-32,50H,13-18,41-42H2,1-12H3,(H,43,53)(H,44,54)(H,45,55)(H,46,52)(H,47,57)(H,48,51)(H,49,56)(H,58,59)/t23-,24-,25+,26-,27-,28-,29-,30-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOHLCKNMRKYLK-KVZSNLRASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75N9O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.